Compound Description: This compound is a quinolone GABA partial agonist. [] The synthesis of this compound presented challenges due to its insolubility, necessitating the development of specific isolation techniques to achieve acceptable purity for clinical studies. []
Compound Description: This compound, along with its analogs featuring amino- and/or hydroxy-substituted cyclic amino groups at the C-7 position, exhibited notable antibacterial activity. [] In particular, the 1-ethyl and 1-vinyl derivatives displayed greater potency compared to enoxacin, marking them as potential leads for further biological evaluation. []
Compound Description: This series of compounds, synthesized from ethyl 2,4-dihydroxy-3-nitro-5-pyridinecarboxylate through a multi-step process involving a Schiemann reaction, were evaluated for their antibacterial properties. []
Compound Description: This series of 51 compounds demonstrated significant antimycobacterial activity in vitro and in vivo, targeting Mycobacterium tuberculosis H37Rv (MTB), multi-drug-resistant Mycobacterium tuberculosis (MDR-TB), and Mycobacterium smegmatis (MC2). [] Notably, compound 10q (1-tert-butyl-1,4-dihydro-7-(4,4-dimethyloxazolidin-3-yl)-6-nitro-4-oxo-1,8-naphthyridine-3-carboxylic acid) exhibited superior potency compared to isoniazid against both MTB and MDR-TB, demonstrating its potential as an antimycobacterial agent. []
Compound Description: This compound, investigated for its metabolic pathway, undergoes minimal cytochrome P450 (P450) and UDP glucuronosyltransferase (UGT)-mediated metabolism. [] Studies in various animal models revealed the excretion of unchanged T-3262 as the major species, consistent with its slow in vitro metabolism. []
Compound Description: Demonstrating significant gastric antisecretory activity, this compound exhibited superior potency to cimetidine in a pyloric-ligated (Shay) rat model, indicating its potential as an antiulcer agent. []
Compound Description: This compound exhibited potent gastric antisecretory properties, proving to be more effective than cimetidine in reducing total acid output in a dose-dependent manner in the pyloric-ligated (Shay) rat model. [] Further studies in conscious dogs with Pavlov-pouches confirmed its inhibitory effect on food-stimulated acid secretion, suggesting potential as an antiulcer therapeutic. []
Compound Description: This compound serves as a crucial intermediate in synthesizing various biologically active anticancer drugs. [] A rapid and efficient synthesis route for this compound was established, involving a two-step process including substitution and hydrolysis reactions, resulting in a total yield of 63.69%. []
Compound Description: This compound, specifically its methanesulfonate hydrate form, has shown potential for pharmaceutical formulation, particularly as an antibacterial agent. [] The research highlights the importance of the compound's hydration state (n = 1 to 4) in determining its moisture content, a crucial factor influencing its stability and suitability for pharmaceutical use. []
Ethyl Canthin-6-one-1-carboxylate (1b) and its analogues (1c-k)
Compound Description: This series of compounds were synthesized from ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate (2b) via a three-step process. This novel approach focuses on constructing the central pyrrole ring (ring B) using a palladium-catalyzed Suzuki-Miyaura coupling reaction followed by a copper-catalyzed C-N coupling reaction. []
Compound Description: Enoxacin stands out as a highly potent broad-spectrum antibacterial agent, demonstrating excellent efficacy in treating systemic infections while exhibiting low acute toxicity. [] It exhibits superiority over nalidixic acid in its in vitro activity against Pseudomonas aeruginosa. []
Compound Description: This compound is a potent locomotor stimulant in laboratory animals, with a mechanism of action potentially involving catecholamines. [] Studies suggest its activity might stem from altering norepinephrine uptake or release from storage pools. []
Compound Description: This fluoroquinolone demonstrates potent antimicrobial activity against both Gram-negative and Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). [] This compound, characterized by an oxime-substituted (aminomethyl)pyrrolidine at the 7-position, exhibits excellent in vivo efficacy, favorable pharmacokinetic properties, and desirable physical characteristics. []
Compound Description: This potent quinolonecarboxylic acid antibacterial agent displays significant differences in activity between its enantiomers. [] The S-(+) enantiomer (1a) exhibits greater potency against both aerobic and anaerobic bacteria compared to the R-(-) enantiomer (1b). [] Furthermore, 1a shows superior in vivo efficacy in a Pseudomonas aeruginosa mouse protection model and improved solubility compared to the racemic mixture. []
7-(2,3-disubstituted-1-azetidinyl)-4-oxoquinoline- and -1,8-naphthyridine-3-carboxylic acids
Compound Description: This series of compounds, designed to understand the impact of substituents at the 2-position of the azetidine moiety on potency and physicochemical properties, exhibited varying degrees of antibacterial activity in vitro and in vivo. []
Compound Description: The structural and vibrational properties of this compound were characterized using FTIR and FT-Raman spectroscopy, supported by anharmonic frequency calculations. [] The study revealed insights into its molecular geometry, intermolecular hydrogen bonding interactions, and electronic transitions, contributing to a comprehensive understanding of its physicochemical properties. []
Compound Description: This series of compounds exhibited a positive inotropic effect, distinguishing them from drugs acting on the cAMP system but showing similarities to cardiac glycoside effects. [] This effect was found to correlate with their ability to inhibit [3H]ouabain binding in guinea pig cardiac membranes, indicating potential interactions with the (Na+ + K+)-ATPase. []
2-alkoxy 7-chloro-10-[[[(dialkylamino)alkyl]amino]]benzo[b][1,5]naphthyridines and related derivatives
Compound Description: This group of compounds, including N-oxides and derivatives with variations in substituents and side chains, were synthesized and evaluated for their antifilarial and antimalarial properties. [] Notably, several compounds displayed activity against adult Litomosoides carinii in gerbils, with azacrine 5-oxide exhibiting equipotency to amodiaquine, azacrine, and quinacrine 10-oxide. [] Additionally, some derivatives showed oral activity against Plasmodium berghei in mice. []
Compound Description: This series of compounds was synthesized and evaluated for anticancer activity against the breast cancer cell line MCF-7. [] Several compounds showed significant anticancer activity compared to the reference compound Doxorubicin (Dox). []
Compound Description: This group of compounds, along with their salts, exhibited potential as antibacterial agents. [] Synthesized by reacting a naphthridine-3-carboxylic acid or quinolone-3-carboxylic acid with an amine in the presence of specific diluents, these compounds highlight the importance of the 7-amino-1-cyclopropyl substituents for their biological activity. []
Compound Description: This class of compounds and their pharmaceutically acceptable salts demonstrated potential as antibacterial agents. [] The synthesis involved reacting trifluoro quinoline carboxylic acid with an amine in the presence of an acid-binding agent. []
Compound Description: Serving as a model compound, various organotin carboxylates were synthesized using nalidixic acid. [] These derivatives, characterized by different organotin moieties, were then evaluated for their antifungal and antibacterial activities. []
Compound Description: The research focuses on the anhydrous crystalline form of this compound, highlighting its advantageous stability for formulation as an antibacterial agent. [] This emphasizes the importance of solid-state properties in drug development.
1,2,3,4-Tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides
Compound Description: This group of compounds, including esters, carbonitriles, and carboxamides, was synthesized and evaluated for their antibacterial activity. [] The study revealed that only the ethyl and butyl esters of 1-ethyl-1,2-dihydro-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid provided protection against Escherichia coli and other Gram-negative bacterial infections in mice. [] Interestingly, these compounds exhibited in vivo activity despite lacking in vitro activity, suggesting a possible pro-drug mechanism. []
Compound Description: This compound demonstrates effective corrosion inhibition for mild steel in phosphoric acid, as evidenced by gravimetric, gasometric, and thermometric analyses. [] The compound's adsorption onto the mild steel surface, primarily through specific nitrogen and oxygen atoms, follows a spontaneous and exothermic process, aligning with the Temkin adsorption model and suggesting a physisorption mechanism. []
Compound Description: This analog of nalidixic acid was synthesized through a multi-step process involving the reaction of nalidixic acid with thionyl chloride, followed by treatment with ethanol and antimony pentafluoride. [] The synthesis highlights the introduction of a trifluoromethyl group at the 7-position.
1-Ethyl-7-methyl-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid based diacyl and sulfonyl acyl hydrazines
Compound Description: This series of compounds, synthesized by incorporating acyl hydrazine functionalities into nalidixic acid, was evaluated for their antifungal, nitrification inhibitory, and insect growth regulator (IGR) activities. [] Several compounds demonstrated good antifungal activity, particularly against Aspergillus porri. [] Additionally, all compounds exhibited significant nitrification inhibitory activity and were tested for IGR activity against Spodoptera litura. []
Compound Description: This compound, previously known as SNS-595 or AG-7352, is being investigated as a potential treatment for platinum-resistant ovarian cancer and acute myeloid leukemia. [] Voreloxin exhibits minimal metabolism via cytochrome P450 and UDP glucuronosyltransferase pathways, leading to the excretion of primarily unchanged drug. [] The primary metabolic pathways identified for voreloxin include glucuronide conjugation, oxidation, N-dealkylation, and O-dealkylation. []
Compound Description: This compound is highlighted for its use in treating, preventing, or managing cancer, particularly leukemia. [] The method involves administering enantiomerically pure (+)-1,4-dihydro-7-[(3S,4S)-3-methoxy-4-(methylamino)-1-pyrrolidinyl]-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acid, either alone or in combination with other therapies such as chemotherapy, radiation therapy, hormonal therapy, biological therapy, or immunotherapy. []
1-cyclopropyl-6-fluoro-7-(8-methoxyimino-2,6-diaza-spiro[3.4]oct-6-yl)-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid aspartic acid salt
Compound Description: This compound, formulated as an aspartic acid salt to enhance solubility, stability, and minimize toxicity, presents a promising candidate as an antimicrobial agent suitable for food and medicinal applications. []
Compound Description: This novel compound, along with its alkali or alkaline earth physiologically acceptable salts, presents a potential therapeutic agent. []
8-Substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids
Compound Description: This series of compounds, encompassing variations in the 8-position substituent (hydrogen, nitro, amino, fluorine, and chlorine) and the 7-position side chain (piperazinyl, 3-aminopyrrolidinyl, 3-(aminomethyl)pyrrolidinyl, and alkylated 3-(aminomethyl)pyrrolidinyl), were synthesized and evaluated for their antibacterial activity. [] The study established structure-activity relationships, demonstrating the influence of both the 8-position substituent and the 7-position side chain on the in vitro and in vivo antibacterial activity against Gram-negative organisms. []
Compound Description: Isogabaculline, similar to its isomer gabaculline, inhibits both 4-aminobutyrate (GABA) aminotransferase and L-ornithine aminotransferase by reacting with pyridoxal phosphate to form N-meta-carboxyphenylpyridoxamine phosphate. [] This inhibition leads to an elevation in brain GABA levels. []
Compound Description: ACPDQC is a highly effective corrosion inhibitor for mild steel in sulfuric acid solutions. [] Its inhibitory effectiveness increases with higher concentrations and is best described by the Langmuir and Frumkin adsorption isotherms, suggesting a spontaneous, exothermic adsorption process onto the mild steel surface. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.